molecular formula C19H22ClN5O2 B2522969 9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 877616-65-4

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2522969
CAS No.: 877616-65-4
M. Wt: 387.87
InChI Key: MPVFVTRQSVBMOO-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimidopurines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a methylpropyl group attached to a pyrimidopurine core

Preparation Methods

The synthesis of 9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidopurine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidopurine skeleton.

    Introduction of the chlorophenyl group: This can be achieved through a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Addition of the methyl and methylpropyl groups: These groups are typically added through alkylation reactions using suitable alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of related compounds.

    Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of specific enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar compounds to 9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other pyrimidopurine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-12(2)11-25-17(26)15-16(22(3)19(25)27)21-18-23(8-5-9-24(15)18)14-7-4-6-13(20)10-14/h4,6-7,10,12H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVFVTRQSVBMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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